

# Application Notes and Protocols for NAI-N3 icSHAPE Sequencing Library Preparation

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## Compound of Interest

Compound Name: NAI-N3

Cat. No.: B1144855

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These application notes provide a detailed protocol for performing in vivo click selective 2'-hydroxyl acylation and profiling experiment (icSHAPE) using the **NAI-N3** probe to analyze RNA secondary structure transcriptome-wide. The described methodology is essential for researchers investigating RNA structure's role in gene regulation, RNA-protein interactions, and the development of RNA-targeted therapeutics.

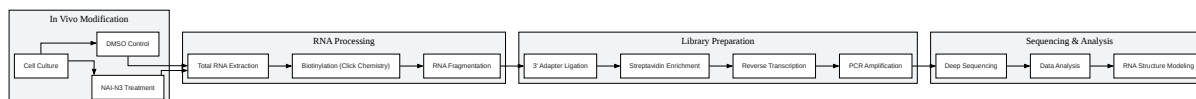
## Introduction

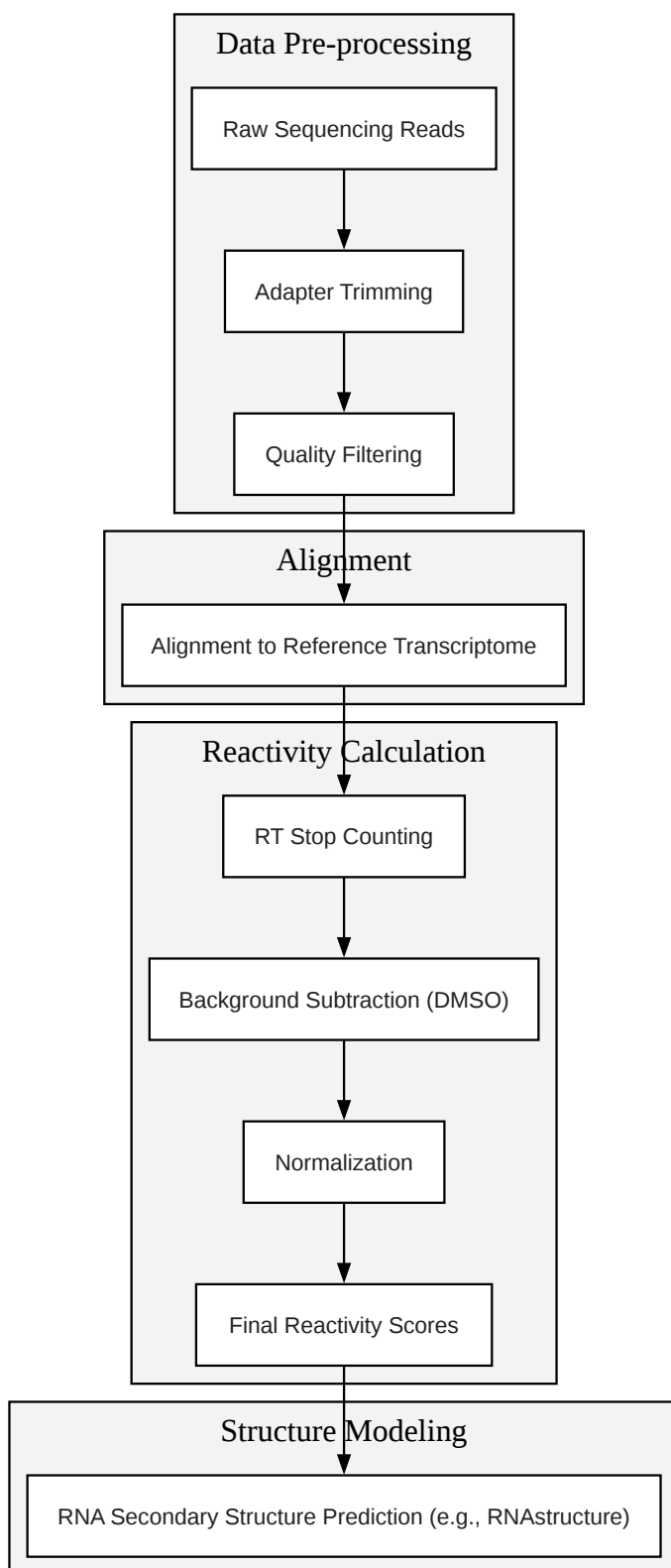
icSHAPE is a powerful technique that captures the secondary structure of RNA molecules at single-nucleotide resolution within living cells.<sup>[1][2][3]</sup> The method utilizes the chemical probe **NAI-N3** (2-(azidomethyl)-3-pyridinyl]-1H-imidazol-1-ylmethanone), which selectively acylates the 2'-hydroxyl group of flexible, single-stranded RNA nucleotides.<sup>[4][5][6]</sup> The incorporated azide group on **NAI-N3** allows for the "clickable" attachment of a biotin moiety, enabling the specific enrichment of modified RNA fragments.<sup>[7][8][9]</sup> Subsequent reverse transcription is blocked at the site of modification, generating cDNA fragments of varying lengths. Deep sequencing of these fragments and computational analysis reveal the flexibility of each nucleotide, providing a comprehensive map of RNA secondary structures across the transcriptome.<sup>[1][2]</sup> This method offers a significant improvement in signal-to-noise ratio compared to other SHAPE-based techniques by enriching for structurally informative molecules.<sup>[1][10]</sup>

The ability to compare in vivo and in vitro icSHAPE measurements allows for the identification of RNA-protein binding sites and the influence of the cellular environment on RNA structure.[1][7][11] This protocol has been successfully applied in various cell types, including mammalian, yeast, and bacterial cells.[1][5]

## Experimental Workflow

The overall experimental workflow for **NAI-N3** icSHAPE sequencing is depicted below. The process begins with the treatment of living cells with the **NAI-N3** probe, followed by a series of biochemical steps to prepare the RNA for sequencing and subsequent data analysis to determine RNA secondary structures.





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